

# N-Hydroxy-4-methylbenzenesulfonamide: A Technical Overview of its Structure and Bonding

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## Compound of Interest

Compound Name:	<i>N</i> -Hydroxy-4-methylbenzenesulfonamide
Cat. No.:	B178281

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and bonding characteristics of **N-Hydroxy-4-methylbenzenesulfonamide**, a compound of interest in medicinal chemistry and organic synthesis. This document synthesizes available data to offer a comprehensive resource for researchers and professionals in drug development.

## Physicochemical Properties

**N-Hydroxy-4-methylbenzenesulfonamide** is a solid at room temperature with the following properties:

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>3</sub> S	<a href="#">[1]</a>
Molecular Weight	187.22 g/mol	<a href="#">[1]</a>
CAS Number	1593-60-8	<a href="#">[1]</a>
Melting Point	126-128 °C (decomposes)	<a href="#">[2]</a> <a href="#">[3]</a>
Hydrogen Bond Donors	2	<a href="#">[1]</a>
Hydrogen Bond Acceptors	4	<a href="#">[1]</a>
Rotatable Bond Count	2	<a href="#">[1]</a>

## Molecular Structure and Bonding

While a specific crystal structure for **N-Hydroxy-4-methylbenzenesulfonamide** is not publicly available, extensive crystallographic data on closely related 4-methylbenzenesulfonamide (tosyl) derivatives provide a strong basis for understanding its molecular geometry and bonding parameters.[\[4\]](#)[\[5\]](#)

The molecule consists of a p-substituted benzene ring bonded to a sulfonamide group, which in turn is attached to a hydroxylamine moiety. The geometry around the sulfur atom is expected to be tetrahedral.

Molecular structure of **N-Hydroxy-4-methylbenzenesulfonamide**.

## Bond Lengths

Based on data from analogous structures, the following bond lengths are anticipated.[\[4\]](#)

Bond	Expected Length (Å)
S=O	1.42 - 1.44
S-N	1.61 - 1.63
S-C (aryl)	1.76 - 1.77
N-O	~1.40
C-C (aromatic)	1.38 - 1.40
C-C (methyl)	~1.51

## Bond Angles

The tetrahedral geometry around the sulfur atom and the planar nature of the benzene ring are key structural features.

Angle	Expected Value (°)
O=S=O	118 - 120
O=S=N	~107
O=S=C	~108
N-S-C	~107
S-N-O	~110
C-S-C (ring)	~120

## Torsion Angles

The orientation of the sulfonamide group relative to the benzene ring is a critical conformational parameter. In related structures, the aryl groups are often oriented gauche to one another with respect to the S-N bond.<sup>[4]</sup> This conformation minimizes steric hindrance.

## Spectroscopic Characterization

Spectroscopic data provide valuable insights into the electronic and vibrational properties of the molecule. While specific spectra for **N-Hydroxy-4-methylbenzenesulfonamide** are not readily available in the public domain, data from analogous compounds allow for reliable predictions of key spectral features.[\[6\]](#)[\[7\]](#)

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methyl, and N-hydroxy protons.

Proton	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity
Aromatic (ortho to SO <sub>2</sub> )	7.7 - 7.9	Doublet
Aromatic (meta to SO <sub>2</sub> )	7.2 - 7.4	Doublet
Methyl (CH <sub>3</sub> )	2.3 - 2.5	Singlet
N-H	Variable (broad)	Singlet
O-H	Variable (broad)	Singlet

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon	Expected Chemical Shift ( $\delta$ , ppm)
Aromatic (C-S)	135 - 145
Aromatic (C-CH <sub>3</sub> )	140 - 145
Aromatic (CH)	127 - 130
Methyl (CH <sub>3</sub> )	~21

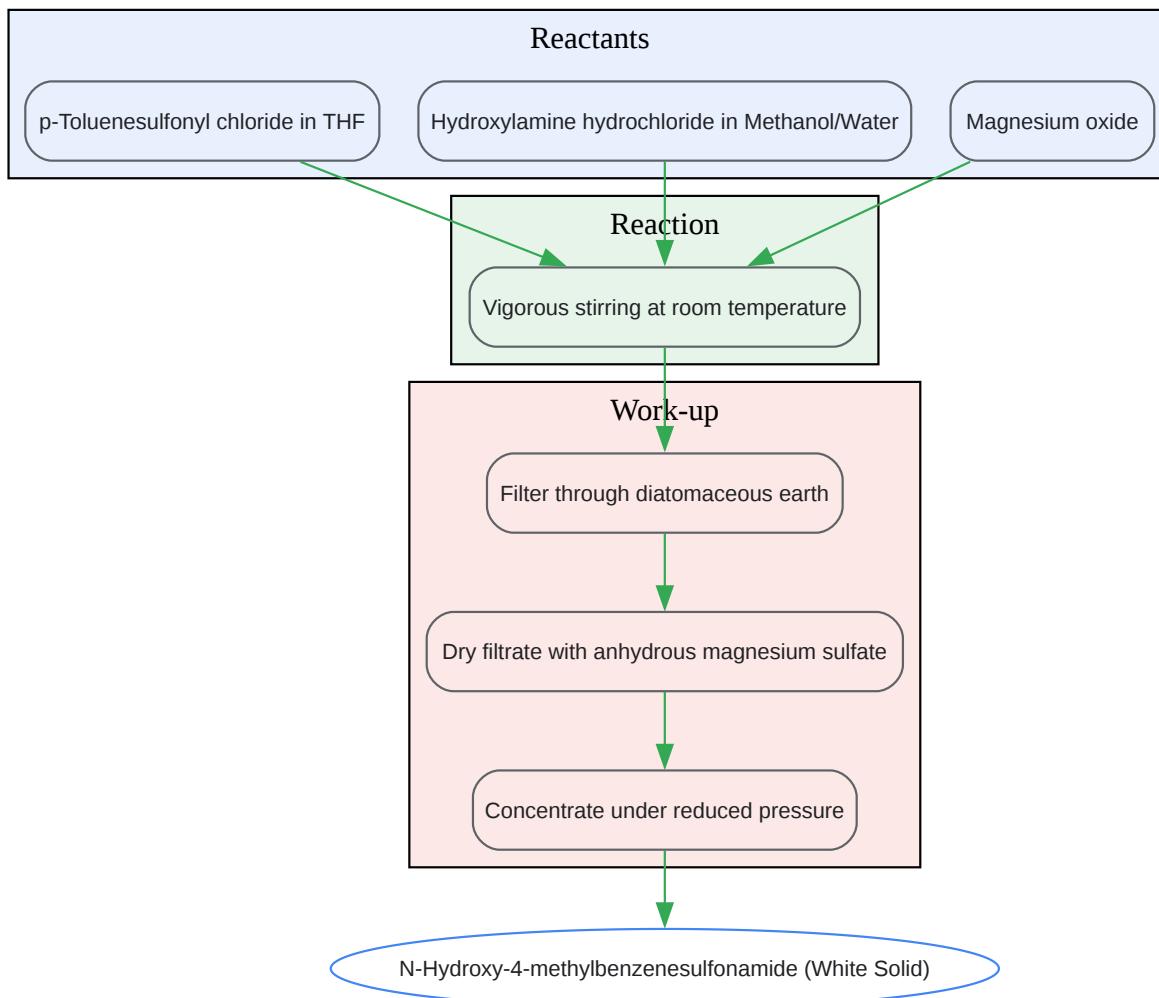
## Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorptions from the sulfonyl and N-hydroxy groups.[7][8]

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H Stretch (hydroxyl)	3200 - 3600	Strong, Broad
N-H Stretch	3200 - 3400	Medium
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium
S=O Stretch (asymmetric)	1310 - 1350	Strong
S=O Stretch (symmetric)	1140 - 1180	Strong
S-N Stretch	900 - 930	Medium

## Experimental Protocols

### Synthesis of N-Hydroxy-4-methylbenzenesulfonamide[3]



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## Synthesis workflow for **N-Hydroxy-4-methylbenzenesulfonamide**.

### Materials:

- p-Toluenesulfonyl chloride
- Hydroxylamine hydrochloride
- Magnesium oxide

- Methanol
- Tetrahydrofuran (THF)
- Water
- Diatomaceous earth
- Anhydrous magnesium sulfate

Procedure:

- Dissolve hydroxylamine hydrochloride in a mixture of methanol and water.
- Add magnesium oxide to the solution and stir for 10 minutes.
- In a separate flask, dissolve p-toluenesulfonyl chloride in THF.
- Add the p-toluenesulfonyl chloride solution to the hydroxylamine mixture.
- Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture through diatomaceous earth.
- Dry the filtrate over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to yield **N-Hydroxy-4-methylbenzenesulfonamide** as a white solid.

## Single-Crystal X-ray Diffraction (General Protocol)

A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$ ). The structure is solved using direct methods and refined by full-matrix least-squares on F<sup>2</sup>.

## Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

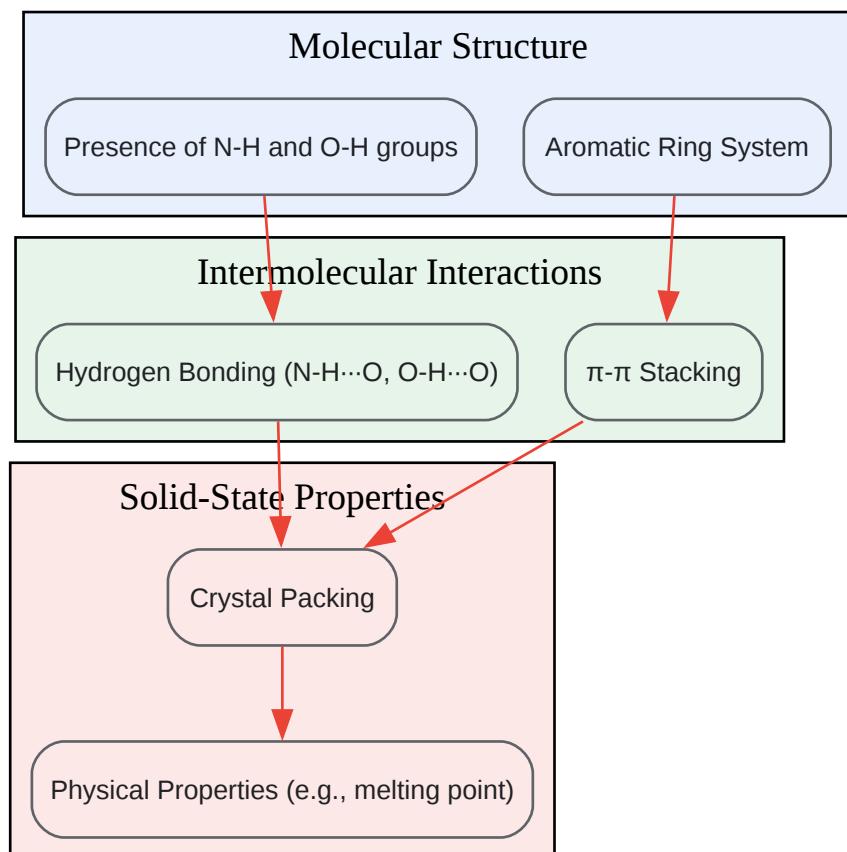
<sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer at a specific frequency (e.g., 400 MHz for <sup>1</sup>H). The sample is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>), and chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

## Infrared (IR) Spectroscopy (General Protocol)

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet or as a mull in Nujol. The spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm<sup>-1</sup>).

## Intermolecular Interactions

The presence of N-H and O-H groups in **N-Hydroxy-4-methylbenzenesulfonamide** suggests that hydrogen bonding will be a significant intermolecular interaction in the solid state. These hydrogen bonds, along with potential π-π stacking interactions between the benzene rings, are expected to play a crucial role in the crystal packing and overall solid-state architecture. In related sulfonamide structures, N-H…O hydrogen bonds are commonly observed, forming chains or networks of molecules.<sup>[4]</sup>



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Relationship between molecular structure and solid-state properties.

This guide provides a foundational understanding of the structure and bonding of **N-Hydroxy-4-methylbenzenesulfonamide** based on available chemical data and established principles. Further experimental investigation, particularly single-crystal X-ray diffraction of the title compound, would provide more precise structural details.

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